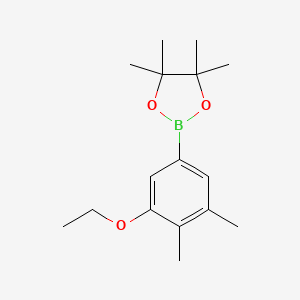

2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

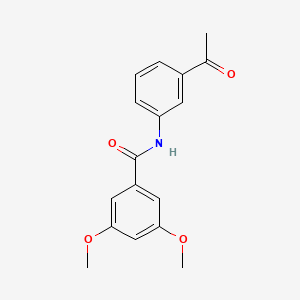

The compound 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a derivative of 1,3,2-dioxaborolane, which is a class of compounds characterized by a boron atom within a heterocyclic ring system. These compounds are of interest due to their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related 1,3,2-dioxaborolane compounds involves various strategies. For instance, the preparation of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as described in one study, is achieved through the reaction of 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with o-aminophenol . Another synthesis approach involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone to yield 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane . These methods highlight the versatility of 1,3,2-dioxaborolane derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using single-crystal X-ray diffraction studies. For example, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is orthorhombic with specific lattice constants and contains a tetracoordinated boron atom . Similarly, the structure of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane is monoclinic with defined cell parameters, and no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom are observed .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxaborolane derivatives can be complex. For instance, the reaction of phenyl isocyanate with 2-dimethylamino-1,3,2-dioxaborolane is exocyclic, indicating a preference for the migration of the dimethylamino group over the ethoxy group . This suggests that the electronic and steric properties of the substituents on the 1,3,2-dioxaborolane ring influence its reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxaborolane derivatives are influenced by their molecular structure. The presence of a tetracoordinated boron atom and the nature of the substituents can affect properties such as density, solubility, and reactivity. For example, the calculated density of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reported, which is relevant for understanding its behavior in different environments . The lack of significant intramolecular or intermolecular interactions in certain derivatives can also impact their physical state and reactivity .

Scientific Research Applications

Catalytic Applications

- Palladium-Catalyzed Silaboration: A method using palladium complexes and organic iodides for the synthesis of various 2-silylallylboronates from allenes, demonstrating high regio- and stereoselectivity, is described by Chang et al. (2005). This method showcases the potential use of similar compounds in catalytic reactions.

Crystallography and Structure Analysis

- Crystal Structure Determination: The crystal structure of a compound derived from 2-ethoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is elucidated by Seeger and Heller (1985), demonstrating the applicability of such compounds in structural chemistry.

Chemical Synthesis and Reactions

- Diboration Reactions: The synthesis of certain boronate esters, showing the utility of compounds like 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in chemical synthesis, is discussed by Clegg et al. (1996).

- Oxazoline Synthesis: Kuznetsov et al. (2001) explore the reaction of substituted 1,3,2-dioxaborolanes with acetonitrile, leading to oxazolines, highlighting a potential synthetic route involving these compounds (Kuznetsov, Brusilovskii, & Mazepa, 2001).

Materials Science

- Latent Curing Activity: A study by Gao et al. (2014) investigates the latent curing activity of dimethylaminoethoxy hetero-oxy borane for epoxy resins, indicating the relevance of similar compounds in materials science applications.

Polymer Science

- Polymer Synthesis: Nemoto et al. (2006) demonstrate the synthesis of poly(tetramethyl-1,4-silphenylenesiloxane) derivatives, where compounds analogous to 2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are used as building blocks (Nemoto, Watanabe, Umemiya, & Otomo, 2006).

properties

IUPAC Name |

2-(3-ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-8-18-14-10-13(9-11(2)12(14)3)17-19-15(4,5)16(6,7)20-17/h9-10H,8H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFKBFXUNERNNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Ethoxy-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

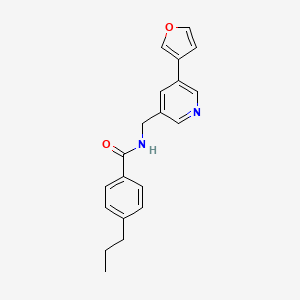

![2-((6-(2-ethoxyphenyl)-3-(4-ethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B2514988.png)

![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)

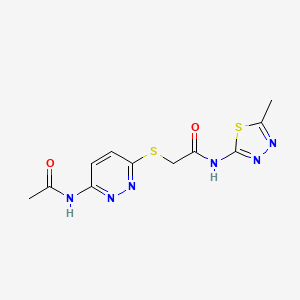

![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)

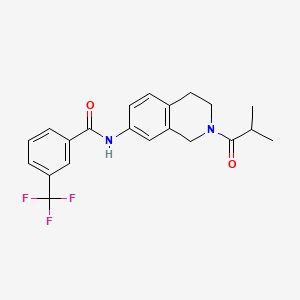

![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)